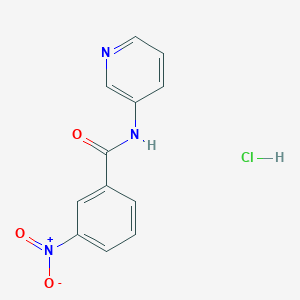![molecular formula C19H25N3O2S B4987925 4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide, commonly known as MPES, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. It is a derivative of sulfonamide, which is a class of compounds known for their antibacterial and anti-inflammatory properties. MPES has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of MPES is not fully understood. However, it has been proposed that MPES exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MPES has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
MPES has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, it also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
将来の方向性
There are several future directions for research on MPES. One direction is to investigate its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for more studies to investigate the safety and toxicity of MPES, particularly with regard to its long-term effects.
合成法
MPES can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-phenyl-2-(1-piperazinyl)ethanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
MPES has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-7-9-18(10-8-16)25(23,24)21-15-19(17-5-3-2-4-6-17)22-13-11-20-12-14-22/h2-10,19-21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAHJISZFRJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4987850.png)
![1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)
![2-methoxy-4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4987898.png)
![7-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987913.png)
![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
